![molecular formula C14H16FN3O B7573912 2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile](/img/structure/B7573912.png)
2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile
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Overview
Description
2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile, also known as FPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a fluorine-containing compound that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile is not fully understood, but it is believed to inhibit the activity of enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from performing its normal function, leading to the inhibition of enzyme activity. 2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile has also been shown to bind to metal ions, which may contribute to its ability to inhibit enzyme activity.
Biochemical and Physiological Effects
2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the induction of apoptosis, and the inhibition of tumor growth. 2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile has also been shown to have antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile in laboratory experiments include its easy synthesis, high yield, and ability to selectively bind to metal ions and enzymes. However, 2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile has some limitations, including its potential toxicity and the lack of information on its long-term effects. Careful consideration should be taken when handling and using 2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile in laboratory experiments.
Future Directions
There are many potential future directions for the study of 2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile, including its use as a therapeutic agent for Alzheimer's disease and cancer, its use as a fluorescent probe for the detection of metal ions, and its use as a reagent for the analysis of amino acids. Further studies are needed to fully understand the mechanism of action of 2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile and its potential applications in various fields.
Synthesis Methods
2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile can be synthesized through different methods, including the reaction of benzonitrile with 2-fluoro-6-nitroaniline, followed by reduction of the nitro group to an amino group. Another method involves the reaction of 2-fluoro-6-chloroaniline with 5-oxo-1-propan-2-ylpyrrolidine-3-carboxylic acid, followed by dehydration and reduction to yield 2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile. The synthesis of 2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile is relatively easy and can be achieved in high yields.
Scientific Research Applications
2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile has also been shown to have antitumor activity, making it a potential candidate for cancer therapy.
In material science, 2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile has been used as a fluorescent probe for the detection of metal ions, including zinc and copper. Its ability to selectively bind to metal ions makes it a useful tool for the detection and quantification of metal ions in various samples. In analytical chemistry, 2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile has been used as a reagent for the detection of amino acids, making it a valuable tool for the analysis of amino acid-containing samples.
properties
IUPAC Name |
2-fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O/c1-9(2)18-8-10(6-14(18)19)17-13-5-3-4-12(15)11(13)7-16/h3-5,9-10,17H,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHFXQNCOYKQHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)NC2=C(C(=CC=C2)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-6-[(5-oxo-1-propan-2-ylpyrrolidin-3-yl)amino]benzonitrile |
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